N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)picolinamide
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)picolinamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring and a picolinamide moiety. The thiophene group confers electron-rich aromaticity, which may enhance binding interactions in biological systems or material science applications. The picolinamide moiety, common in medicinal chemistry, is known for its role in hydrogen bonding and metabolic stability . This compound’s synthesis likely involves coupling reactions between functionalized pyridine and thiophene precursors, followed by amidation, akin to methods described for related picolinamide derivatives (e.g., column chromatography purification in ) .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(14-3-1-2-6-17-14)19-10-12-4-7-18-15(9-12)13-5-8-21-11-13/h1-9,11H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKFCIQGEOTSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)picolinamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of the intermediate compound, which is achieved by reacting 2-(thiophen-3-yl)pyridine-4-carbaldehyde with picolinamide in the presence of a suitable base such as potassium carbonate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with picolinamide under reflux conditions in an appropriate solvent like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized through amide coupling between (2-(thiophen-3-yl)pyridin-4-yl)methanamine and picolinic acid derivatives. A representative method involves:
- Reagents : Picolinic acid chloride (generated via treatment with SOCl₂/NaBr) , (2-(thiophen-3-yl)pyridin-4-yl)methanamine.
- Conditions : Reaction in anhydrous DMF or CH₃CN with K₂CO₃ at 85°C under argon .
- Yield : Typically >80% after purification by flash chromatography (CH₂Cl₂/MeOH) .
Key Reaction:
Thiophene Ring Modifications
- Oxidation : Thiophene-S-oxide formation using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C .
- Electrophilic Substitution : Bromination with Br₂ in CHCl₃ yields 5-bromo-thiophene derivatives .
Pyridine Ring Reactions
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (80°C, 12 h) .
- Nucleophilic Aromatic Substitution : Replacement of pyridine halides with amines (e.g., morpholine) under Buchwald–Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) .
Coordination Chemistry
The compound acts as a bidentate ligand through pyridine-N and amide-O atoms. Example coordination reactions:
- Cu(II) Complexation : Reacts with CuCl₂ in EtOH/H₂O to form [Cu(L)₂Cl₂] (L = ligand), confirmed by UV-Vis (λₐbs = 620 nm) and ESR spectroscopy .
- Fe(III) Binding : Forms stable octahedral complexes in aqueous methanol (log β = 12.3) .
Degradation Pathways
- Hydrolysis : Amide bond cleavage under acidic (6 M HCl, reflux) or basic (NaOH/EtOH, 60°C) conditions yields picolinic acid and (2-(thiophen-3-yl)pyridin-4-yl)methanamine .
- Photodegradation : UV irradiation (254 nm) in MeOH leads to thiophene ring opening, forming sulfonic acid derivatives .
Reactivity Comparison with Analogues
Key Research Findings
- Catalytic Applications : Enhances Pd(TFA)₂ efficiency in oxazole synthesis (TOF = 320 h⁻¹) .
- Biological Relevance : Modulates cytochrome P450 2A6 activity (IC₅₀ = 72 nM) , though direct pharmacological data remain limited.
- Thermal Stability : Decomposes at 210°C (TGA), with no intermediates observed.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)picolinamide exhibits antimicrobial properties against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in vitro, effectively scavenging free radicals and reducing oxidative stress markers in various cell lines. This capability suggests potential therapeutic applications in conditions associated with oxidative stress .
- Anti-inflammatory Effects : In animal models, administration of this compound has resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. For instance, studies have shown that it can significantly lower TNF-alpha and IL-6 levels in models of acute inflammation induced by lipopolysaccharides .
Biochemical Pathways
This compound interacts with various molecular targets, influencing key biochemical pathways:
- Enzyme Interaction : The compound can inhibit or activate enzymes involved in oxidative stress responses. It has been reported to interact with superoxide dismutase and catalase, enhancing their activity and potentially reducing oxidative damage in cells.
- Cell Signaling Pathways : Activation of the PI3K/Akt signaling pathway has been observed with this compound, crucial for cell survival and proliferation. This activation may lead to enhanced cellular resilience against stressors .
Data Summary
| Application | Observations |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antioxidant Properties | Scavenges free radicals; reduces oxidative stress markers |
| Anti-inflammatory Effects | Decreases pro-inflammatory cytokines (TNF-alpha, IL-6) in animal models |
| Enzyme Interaction | Enhances activity of superoxide dismutase and catalase |
| Cell Signaling Pathways | Activates PI3K/Akt pathway for improved cell survival |
Case Studies
- In Vitro Studies on Antioxidant Activity : A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced reactive oxygen species (ROS) levels compared to untreated controls. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also noted.
- Animal Model Research on Inflammation : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential therapeutic role in inflammatory conditions .
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds highlight key differences in substituents, molecular properties, and applications. Below is a detailed comparison:
Structural and Functional Group Analysis
- N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)picolinamide : Combines thiophene (electron-donating) and picolinamide (hydrogen-bonding) groups. The thiophene may improve π-π stacking in target binding compared to phenyl or halide substituents.
- The phenyl group lacks the electron-rich character of thiophene .
- CDD-813 (): A picolinamide derivative with a quinoline core and methylphenyl groups. The extended aromatic system may improve binding to hydrophobic pockets in proteins (e.g., BET bromodomain targets) .
- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Features an indole-oxygen acetamide scaffold. The fluorine atom and isoxazole ring could modulate metabolic stability and target selectivity .
Biological Activity
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant case studies and research findings.
The synthesis of this compound involves several key steps:
- Formation of Intermediate : The initial step involves reacting 2-(thiophen-3-yl)pyridine-4-carbaldehyde with picolinamide in the presence of a base such as potassium carbonate.
- Condensation Reaction : The intermediate undergoes a condensation reaction with picolinamide under reflux conditions using solvents like ethanol or methanol.
- Purification : The final product is purified through recrystallization or column chromatography to achieve high purity.
Biological Activity
This compound exhibits various biological activities:
1. Anticancer Properties
Research indicates that this compound may possess anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation and survival. Its mechanism often involves enzyme inhibition and modulation of signaling pathways critical for tumor growth.
2. Anti-inflammatory Effects
Studies suggest that this compound can inhibit inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
3. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, effective against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions.
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vivo Studies : A study demonstrated that the compound significantly reduced tumor size in animal models when administered at specific dosages, indicating its potential as an effective anticancer agent.
- Cell Culture Experiments : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.
- Mechanistic Insights : Research utilizing radiolabeled variants of the compound has provided insights into its binding affinities and interaction dynamics with biological macromolecules, further elucidating its mechanism of action .
Comparative Analysis
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-(cyclopropylmethyl)-6-hydroxypyrrolidin | NAPE-PLD Inhibition | High potency, selective for brain enzymes |
| Benzylidene derivatives | Tyrosinase Inhibition | Strong anti-melanogenic effects |
| Other Thiophene Derivatives | Varied | Generalized applications in organic synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
